Pachybasin
Overview
Description
Synthesis Analysis
Pachybasin has been synthesized through various chemical procedures, highlighting its complex structure and the creativity in organic synthesis. For instance, a significant method involves the Diels–Alder reaction, offering a synthetic approach to aclacinomycin and pyrromycin antibiotics, which has led to the efficient total syntheses of chrysophanol, helminthosporin, and pachybasin (Jung & Lowe, 1978).
Molecular Structure Analysis
The molecular structure of pachybasin has been elucidated through various spectroscopic techniques, including MS, 1D and 2D NMR. This analysis has allowed for a detailed understanding of its chemical structure, which is crucial for studying its chemical reactivity and biological activity (Wulansari et al., 2014).
Scientific Research Applications
Protein Degradation : Pachybasin is effective in the degradation of proteins, showing significant binding constants for lysozyme and BSA (Peng et al., 2020).
Cancer Research : In the field of oncology, pachymic acid, a derivative of pachybasin, has shown promise in inhibiting growth and inducing apoptosis in chemotherapy-resistant pancreatic cancer cells (Cheng et al., 2015).
Bioinformatics : Pachyderm, a tool named after the compound, aids in efficient and sustainable data science workflows, particularly in bioinformatics (Novella et al., 2018).
Mycology : Pachybasin increases the number of mycoparasitic coils in Trichoderma, a genus of fungi, via cAMP signaling (Lin et al., 2012).
Natural Product Research : Pachybasin is an anthraquinone-derivative found in the fungus Trichoderma harzianum ETS 323, which produces both chrysophanol and pachybasin (Liu et al., 2007).
Agricultural Biocontrol : It has potential as an antifungal agent against rust and powdery mildew in crops like peas and oats (Barilli et al., 2022).
Antimicrobial Activities : Pachybasin shows antimicrobial activities against various bacteria and fungi, making it a significant compound in microbial research (Wulansari et al., 2014).
Immunology : Pachyman, another derivative, improves immune function in mice, influencing Treg counts and cytokine levels (Chu et al., 2012).
Toxicity Studies : Studies on pachybasin's toxicity in animals have shown no significant general toxicities in adult male mice, though developmental toxicity in zebrafish larvae should be considered (Lin et al., 2017).
Fungal Inhibition : Pachybasin, along with other compounds, inhibits the fungus Fomes annosus, indicating its potential in controlling fungal diseases (Donnelly & Sheridan, 1986).
properties
IUPAC Name |
1-hydroxy-3-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWNNJNTNLCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180177 | |
Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
CAS RN |
2549-78-2 | |
Record name | Pachybasin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACHYBASIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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